

Foreword: The Strategic Value of a Trifunctional Scaffolding

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Compound of Interest

Compound Name: *3-Formyl-4-nitrobenzonitrile*

Cat. No.: *B116582*

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In the intricate landscape of medicinal chemistry and materials science, the strategic value of a chemical intermediate is often defined by its functional group versatility and predictable reactivity. **3-Formyl-4-nitrobenzonitrile**, a trisubstituted benzene derivative, stands out as a quintessential example of such a strategic building block.^[1] Its architecture, featuring an aldehyde, a nitro group, and a nitrile moiety on a single aromatic ring, presents a unique convergence of reactive sites. This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application, thereby empowering researchers to leverage its full potential in their discovery workflows.

Section 1: Core Chemical Identity and Physicochemical Profile

3-Formyl-4-nitrobenzonitrile, also known by its synonym 5-Cyano-2-nitrobenzaldehyde, is a solid organic compound recognized for its utility as a specialized building block in pharmaceutical and chemical synthesis.^{[1][2][3][4]} The strategic placement of three distinct functional groups—each with its own reactivity profile—makes it a highly valuable precursor for constructing complex molecular architectures.^[5]

Key Properties Summary

The fundamental physicochemical properties of **3-Formyl-4-nitrobenzonitrile** are summarized below. These parameters are critical for planning experimental work, including reaction setup,

solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	90178-82-8	[1][2][3][4][6]
Molecular Formula	C ₈ H ₄ N ₂ O ₃	[1][2][4][6]
Molecular Weight	176.13 g/mol	[1][2][4][6]
Appearance	Solid	[3][7]
Purity	≥95% - 97% (Typical)	[2][3][7][8]
Melting Point	109-111 °C (for isomer 4-cyano-2-nitrobenzaldehyde)	[9]
Boiling Point	329.1 ± 32.0 °C at 760 mmHg (Predicted)	[1]
Density	1.40 ± 0.1 g/cm ³ (Predicted)	[1]
Topological Polar Surface Area	86.7 Å ²	[1][4]
SMILES	<chem>N#CC1=CC=C(--INVALID-LINK--=O)C(C=O)=C1</chem>	[2]
InChI Key	KVFQELNRGJIUKT-UHFFFAOYSA-N	[3][4]

Spectroscopic Signature

While raw spectral data is best obtained directly from a certificate of analysis, the structure of **3-Formyl-4-nitrobenzonitrile** allows for the confident prediction of its key spectroscopic features. This understanding is crucial for reaction monitoring and structural confirmation.[10][11][12]

- ¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.3 ppm. The aromatic protons will present as a complex multiplet system in the δ 8.0-8.8 ppm region, with coupling patterns dictated by their ortho, meta, and para relationships. The specific pattern for the isomer 4-cyano-2-

nitrobenzaldehyde shows signals at 10.27 (s, 1H), 8.75 (d, 1H), 8.40 (dd, 1H), and 8.05 (d, 1H) ppm.[9]

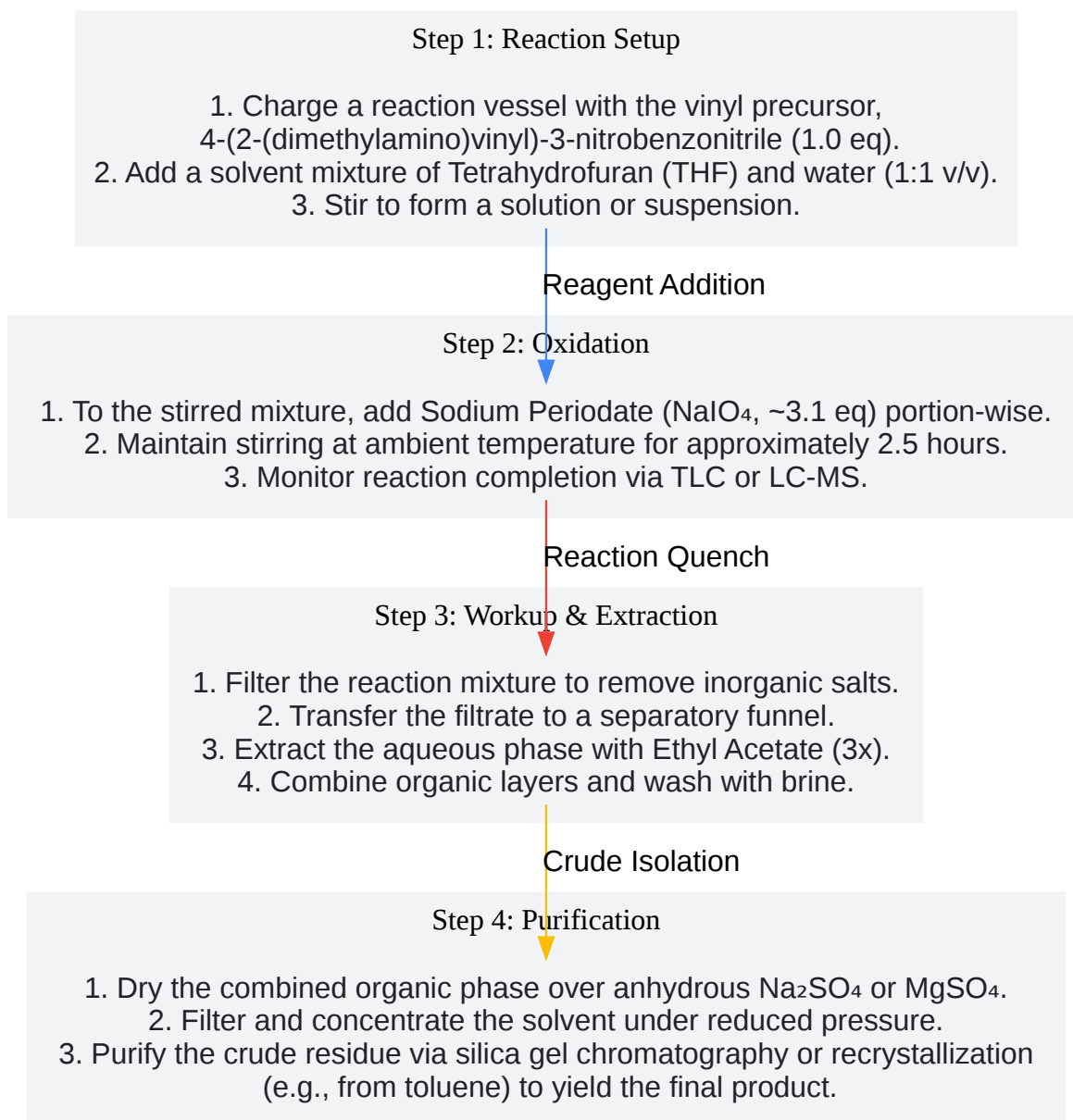
- **IR Spectroscopy:** The infrared spectrum will display characteristic absorption bands corresponding to its three functional groups. Key expected peaks include a sharp stretch for the nitrile group ($\text{C}\equiv\text{N}$) around 2230 cm^{-1} , a strong carbonyl stretch for the aldehyde ($\text{C}=\text{O}$) near 1700 cm^{-1} , and strong asymmetric and symmetric stretches for the nitro group (NO_2) around 1530 and 1350 cm^{-1} , respectively.
- **Mass Spectrometry:** High-resolution mass spectrometry should confirm the exact mass of 176.02219199 Da . [4] The mass spectrum will show a prominent molecular ion peak (M^+) at $m/z\ 176$.

Section 2: Synthesis and Safe Handling Protocols

The reliable synthesis and safe handling of reactive intermediates are foundational to successful research campaigns. This section provides a validated synthetic protocol and outlines the necessary safety precautions based on established material safety data.

Recommended Synthetic Protocol

While multiple synthetic routes may exist, a common and effective method for preparing related nitro-formyl-benzonitriles involves the oxidative cleavage of a vinyl intermediate. The following protocol is adapted from a well-documented synthesis of the isomeric 4-cyano-2-nitrobenzaldehyde and serves as an authoritative starting point.[9] The causality for this choice rests on the high efficiency and selectivity of sodium periodate as an oxidizing agent for this specific transformation.



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Caption: A validated workflow for the synthesis of nitro-formyl-benzonitriles.

Safety, Handling, and Storage: A Self-Validating System

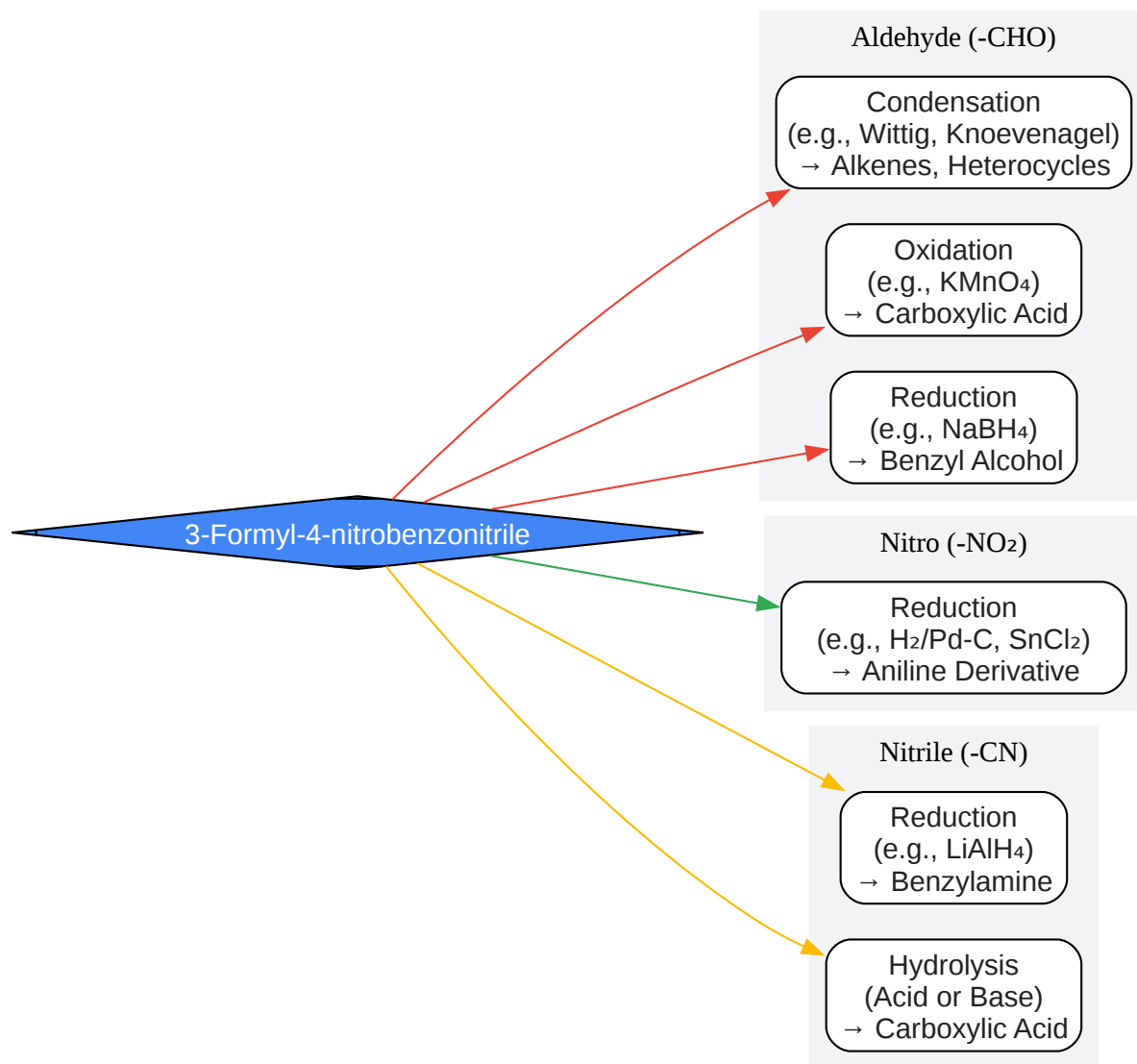
Proper handling is a non-negotiable aspect of laboratory work, ensuring both personnel safety and experimental integrity. **3-Formyl-4-nitrobenzonitrile** and related nitriles are classified as hazardous materials and must be handled accordingly.^[3]^[13]

- GHS Hazard Classification:
 - Pictogram: GHS07 (Exclamation Mark)^[3]
 - Signal Word: Warning^[3]
 - Hazard Statements: H302 (Harmful if swallowed).^[3]^[14] Related aromatic nitriles carry more severe warnings, including H300 (Fatal if swallowed) and H311 + H331 (Toxic in contact with skin or if inhaled), and these should be considered as potential risks.^[13]
- Mandatory Handling Protocol:
 - Engineering Controls: All manipulations (weighing, transferring, adding to reactions) must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.^[13]^[15]
 - Personal Protective Equipment (PPE): Wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles with side shields at all times.^[15]
 - Exposure Avoidance: Avoid all direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.^[13]
 - Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.
 - First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.^[13]
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[13]

- For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[\[2\]](#)[\[3\]](#)[\[14\]](#)

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of **3-Formyl-4-nitrobenzonitrile** is derived from the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled modification of the molecule, making it a powerful tool in drug discovery.[\[5\]](#)[\[16\]](#)



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